molecular formula C9H9NO5 B1517946 (2-Methyl-3-nitrophenoxy)acetic acid CAS No. 328388-15-4

(2-Methyl-3-nitrophenoxy)acetic acid

Cat. No.: B1517946
CAS No.: 328388-15-4
M. Wt: 211.17 g/mol
InChI Key: APUCWHLALOFKQE-UHFFFAOYSA-N
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Description

“(2-Methyl-3-nitrophenoxy)acetic acid” is a compound with the molecular formula C9H9NO5 and a molecular weight of 211.17 . It is a powder with a melting point of 141-143°C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it. This is further connected to an acetic acid group through an oxygen atom .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 141-143°C . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Electrochemical Sensing of Toxic Organic Pollutants

(2-Methyl-3-nitrophenoxy)acetic acid has been investigated for its electrochemical properties and potential use in detecting nitro aromatic toxins. A study developed an efficient electrochemical sensing platform based on gold-copper alloy nanoparticles for the detection of nitro functional group-containing aromatic compounds, including 2-methyl-3-nitrophenyl acetic acid. This work highlights the application of this compound in environmental monitoring and pollution control (Shah et al., 2017).

Synthesis and Characterization

Research has been conducted on the improvement of the synthesis of 2-(2-nitrophenoxy)Acetic Acid, showcasing the chemical’s role in synthetic organic chemistry. The study explored optimized conditions for its production, highlighting its significance in industrial processes and chemical synthesis (H. Dian, 2012).

Photophysical Characterization for Organic LEDs

Organotin compounds derived from Schiff bases, including derivatives of this compound, have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs). This area of research demonstrates the chemical's utility in developing materials for advanced technological applications (García-López et al., 2014).

Environmental Chemistry and Photocatalytic Degradation

The compound has been studied in the context of environmental chemistry, specifically its degradation under photocatalytic conditions. Such research is crucial for understanding how chemical pollutants degrade in the environment and can inform water treatment and pollution remediation strategies (Jallouli et al., 2017).

Electrochemical Detection of Pesticides

Research into the electrochemical detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) using activated glassy carbon electrodes highlights the broader applications of related compounds in environmental monitoring. This study underscores the importance of developing sensitive and selective detection methods for pesticides, which can be crucial for environmental protection and food safety (Yu et al., 2022).

Properties

IUPAC Name

2-(2-methyl-3-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUCWHLALOFKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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